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Compound of Interest

Compound Name: Spiroxamine-d4

Cat. No.: B13843081

Disclaimer: This document provides a comprehensive toxicological profile of Spiroxamine.
Specific toxicological studies on Spiroxamine-d4 are not publicly available. As Spiroxamine-
d4 is a deuterated isotopologue of Spiroxamine, its toxicological properties are presumed to be
closely analogous to those of the parent compound. The data herein, therefore, pertains to
Spiroxamine and serves as a robust surrogate for the toxicological assessment of
Spiroxamine-d4 for research and drug development purposes.

Executive Summary

Spiroxamine, a spiroketalamine fungicide, acts by inhibiting sterol biosynthesis in fungi[1][2]. In
laboratory studies involving mammalian species, the primary target organ for toxicity is the liver,
with repeated exposure leading to hepatotoxicity[3][4]. Spiroxamine exhibits moderate acute
oral toxicity and is a skin irritant and sensitizer[5]. There is no evidence of carcinogenicity or
mutagenicity in standard assays. Developmental toxicity has been observed at maternally toxic
doses. This guide summarizes the key toxicological findings for Spiroxamine, providing detailed
experimental protocols for major assays and visual representations of experimental workflows
and putative signaling pathways.

Quantitative Toxicological Data

The following tables summarize the quantitative data from various toxicological studies on
Spiroxamine.

Acute Toxicity
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Table 1: Acute Toxicity of Spiroxamine
Subchronic and Chronic Toxicity
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Table 2: Subchronic and Chronic Toxicity of Spiroxamine

Genotoxicity
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Assay Test System L. Result Reference
Activation
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Table 3: Genotoxicity Profile of Spiroxamine
Carcinogenicity
Species Study Duration Finding Reference

Rat 2-Year

No evidence of

oncogenic potential

Mouse -

No evidence of

oncogenic potential

Table 4: Carcinogenicity of Spiroxamine

Reproductive and Developmental Toxicity
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Table 5: Reproductive and Developmental Toxicity of Spiroxamine

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on

standard OECD guidelines.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is determined using the Acute Toxic Class Method. This stepwise

procedure uses a small number of animals per step.

o Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant

females are used. Animals are acclimatized for at least 5 days.
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e Housing and Feeding: Animals are housed individually with controlled temperature, humidity,
and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

o Dose Administration: The test substance is administered in a single dose by gavage using a
stomach tube. The volume administered should not exceed 1 mL/100g body weight for
rodents.

o Procedure: A stepwise procedure is used with 3 animals of a single sex per step. The starting
dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of
the first step determines the next dose level.

o Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days. A gross necropsy is performed on all animals at the end of the
study.

Dermal Irritation (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Test Animals: Albino rabbits are typically used.
o Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

o Application: A 0.5 g or 0.5 mL of the test substance is applied to a small area (approx. 6 cm?)
of skin and covered with a gauze patch and semi-occlusive dressing.

o Exposure: The exposure duration is typically 4 hours.

o Observation: After exposure, the patch is removed, and the skin is examined for erythema
and edema at 1, 24, 48, and 72 hours after patch removal. The degree of skin reaction is
scored.

Bacterial Reverse Mutation Assay (Ames Test, OECD
471)

This in vitro assay is used to detect gene mutations.
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o Test System: Several strains of Salmonella typhimurium and Escherichia coli that are
auxotrophic for a specific amino acid (e.qg., histidine) are used.

» Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 mix from rat liver) to mimic mammalian metabolism.

e Procedure: The test substance, bacteria, and S9 mix (if applicable) are incubated together.
The mixture is then plated on a minimal agar medium lacking the required amino acid.

e Scoring: The plates are incubated for 48-72 hours. A positive result is indicated by a dose-
related increase in the number of revertant colonies (colonies that have mutated back to
being able to synthesize the amino acid) compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.

Test Animals: Typically, mice or rats are used.

o Dose Administration: The test substance is administered to the animals, usually via oral
gavage or intraperitoneal injection, at three dose levels.

o Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals
after treatment (e.g., 24 and 48 hours).

e Analysis: The collected cells are smeared on slides, stained, and analyzed for the presence
of micronuclei in polychromatic erythrocytes. A statistically significant, dose-dependent
increase in the frequency of micronucleated cells indicates a positive result.

Visualizations
Experimental Workflow: In Vivo Micronucleus Assay
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Caption: Workflow for an in vivo micronucleus assay.
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Caption: Proposed pathway for Spiroxamine hepatotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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